molecular formula C15H11NO7S2 B2984300 (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid CAS No. 872696-44-1

(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Katalognummer: B2984300
CAS-Nummer: 872696-44-1
Molekulargewicht: 381.37
InChI-Schlüssel: MOVUGJQPYGHZNW-WCIBSUBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a synthetic rhodanine derivative designed for neuroscience and medicinal chemistry research. Compounds within this structural class have demonstrated significant potential as anticonvulsant agents. Related molecules have shown high protection against maximal electroshock (MES)-induced seizures in experimental models, with some derivatives exhibiting a favorable safety profile and high protective index, comparable to reference antiepileptic drugs . The mechanism of action for this chemical family is associated with the modulation of voltage-gated sodium channels (NaV1.1), a key target in the development of antiepileptic treatments . Beyond neuroscience, rhodanine-based scaffolds are investigated as potential polypharmacological agents. These compounds can exhibit a range of biological activities, including anti-inflammatory and anti-allergic effects, as evidenced by their ability to modulate immunoglobulin levels (such as IgE) and cytokines (e.g., IL-2, TNF-α) in preclinical studies . Molecular docking and target prediction analyses suggest that related structures may interact with other biological targets, such as Thromboxane-A synthase and PPARγ, indicating broad potential for multi-target therapeutic strategies . This product is offered exclusively for research applications and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO7S2/c17-12(18)5-8(14(20)21)16-13(19)11(25-15(16)24)4-7-1-2-9-10(3-7)23-6-22-9/h1-4,8H,5-6H2,(H,17,18)(H,20,21)/b11-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVUGJQPYGHZNW-WCIBSUBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. The key steps include:

  • Formation of the Thioxothiazolidinone Core: This involves the reaction of appropriate thiocarbonyl compounds with amines or amides under specific conditions to form the thioxothiazolidinone ring.

  • Introduction of the Benzo[d][1,3]dioxol-5-ylmethylene Group: This is achieved through a condensation reaction between the thioxothiazolidinone core and a benzo[d][1,3]dioxole derivative.

  • Final Functionalization: The succinic acid moiety is introduced through esterification or amidation reactions.

Industrial Production Methods: Industrial-scale production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups.

  • Substitution: Substitution reactions can be used to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in the development of new drugs, particularly in the treatment of neurological disorders.

  • Industry: It can be used in the production of materials with specific properties, such as nonlinear optical materials.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Biological Activity Key Findings Reference
(Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]benzoic acid Indole at C5; benzoic acid at C3 Antibacterial, Antifungal Potent against S. aureus and C. albicans (MIC: 2–8 µg/mL)
(Z)-5-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one 4-Fluorobenzylidene at C5 Anticancer Inhibited HeLa cells (IC₅₀: 12 µM) via apoptosis induction
4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid Benzylidene at C5; benzoic acid at C3 Not reported Structural analog with potential kinase inhibition
(Z)-5-(1H-Benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid Benzoimidazole at C5; carboxylic acid at C3 Anticancer Moderate activity against MCF-7 cells (IC₅₀: 25 µM)
Target compound: (Z)-2-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid Benzodioxole at C5; succinic acid at C3 Inferred antimicrobial/anticancer Hypothesized enhanced solubility due to succinic acid moiety N/A

Key Differences and Implications

Substituent Effects on Bioactivity: Benzodioxole vs. Indole/Benzimidazole: The benzodioxole group in the target compound may enhance metabolic stability compared to indole derivatives, which are prone to oxidation . Succinic Acid vs.

Synthetic Routes: The target compound is likely synthesized via a condensation reaction between 2-thioxothiazolidin-4-one and benzodioxole-5-carbaldehyde, followed by coupling with succinic anhydride. This method aligns with protocols for similar compounds using ethanol and potassium carbonate as optimal solvent/base systems (yields: 75–85%) .

Physicochemical Properties: Molecular Weight: The target compound (MW: ~409 g/mol) is heavier than benzoic acid analogs (e.g., 341 g/mol for ), which may influence bioavailability. pKa: The succinic acid moiety (pKa ~3–5) confers stronger acidity compared to mono-carboxylic acids, affecting cellular uptake and target binding .

Biologische Aktivität

(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a complex organic compound that combines a thiazolidinone structure with a succinic acid moiety. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid can be represented as follows:

C18H16N2O5S\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_5\text{S}

This structure features a thiazolidinone core linked to a benzo[d][1,3]dioxole moiety and a succinic acid derivative.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has shown selective cytotoxicity against various cancer cell lines, including leukemia, melanoma, and breast cancer cells. A study reported that compounds similar to (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid inhibited cell growth at submicromolar concentrations, suggesting a potent anticancer effect .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineGI50 (µM)TGI (µM)LC50 (µM)
Compound AMOLT-4 (Leukemia)<0.0113.365.0
Compound BSW-620 (Colon)<0.0232.380.8
Compound CSK-MEL-5 (Melanoma)<0.0110.050.0

These findings suggest that the compound may induce apoptosis through mitochondrial pathways independent of caspases, possibly involving apoptosis-inducing factor (AIF) mechanisms .

Antimicrobial Activity

The antimicrobial potential of thiazolidinones has been well-documented. The compound demonstrated activity against various bacterial strains and fungi. In vitro studies have shown that derivatives exhibit varying degrees of inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.12 mg/mL, indicating strong antimicrobial efficacy .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMIC (mg/mL)
Compound AStaphylococcus aureus0.12
Compound BEscherichia coli0.25
Compound CCandida albicans0.47

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, compounds based on thiazolidinones have shown promising anti-inflammatory effects. They have been observed to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models . This suggests potential therapeutic applications for inflammatory diseases.

Case Studies

  • Anticancer Efficacy in Leukemia Models : A study evaluated the effects of thiazolidinone derivatives on leukemia cell lines, reporting significant apoptosis induction and cell cycle arrest at specific concentrations . The study highlighted the role of these compounds in modulating apoptotic pathways.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of synthesized thiazolidinones against clinical isolates of bacteria and fungi, revealing substantial efficacy and supporting their use as potential therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid?

  • Methodological Answer : The compound is synthesized via condensation reactions between a thioxothiazolidinone core and a benzodioxole-containing aldehyde. A typical procedure involves refluxing 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid derivatives with the aldehyde (e.g., benzo[d][1,3]dioxol-5-carbaldehyde) in acetic acid with sodium acetate as a base catalyst. Reaction progress is monitored by TLC, and the product is isolated via precipitation, followed by recrystallization from acetic acid or DMF-acetic acid mixtures. Structural confirmation employs IR (C=O and C=S stretches at ~1700 cm⁻¹ and ~1200 cm⁻¹, respectively) and NMR (characteristic Z-configuration olefinic proton signals at δ 7.2–7.8 ppm) .

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

  • Methodological Answer : The Z-configuration is determined via NOESY NMR spectroscopy. For example, in analogous thiazolidinone derivatives, the absence of NOE correlation between the benzylidene proton and the thiazolidinone ring protons confirms the Z-configuration. X-ray crystallography may also be used to resolve ambiguities, as seen in studies of structurally related compounds .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile-water mobile phase).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺).
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, S within ±0.3% of theoretical values).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the target compound?

  • Methodological Answer : Optimization strategies include:

  • Solvent Selection : Refluxing in acetic acid (yields ~75–85%) vs. DMF-acetic acid mixtures (yields >90%) to improve solubility of intermediates .
  • Catalyst Screening : Substituting sodium acetate with piperidine or morpholine to accelerate imine formation.
  • Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes (e.g., 30–50 minutes) while maintaining yields >90% .
  • Molar Ratios : Increasing aldehyde equivalents (1.2–1.5 eq.) to drive condensation to completion .

Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?

  • Methodological Answer : Contradictions may arise from differences in:

  • Assay Systems : Compare cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7, IC₅₀ ~10–20 µM) vs. antimicrobial disk diffusion (e.g., S. aureus inhibition zones ~15–20 mm).
  • Structural Modifications : Evaluate substituent effects (e.g., electron-withdrawing groups on the benzodioxole ring enhance anticancer activity but reduce antimicrobial potency) .
  • Metabolic Stability : Use hepatic microsome assays to assess compound degradation rates, which may explain variability in in vivo studies .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer : SAR studies should:

  • Modify Substituents : Synthesize analogs with halogen (Cl, F) or methoxy groups on the benzodioxole ring to evaluate electronic effects on bioactivity.
  • Scaffold Hopping : Replace the thioxothiazolidinone core with rhodanine or hydantoin to compare potency.
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase or bacterial dihydrofolate reductase) .

Q. How can researchers resolve challenges in solubility for in vivo testing?

  • Methodological Answer :

  • Prodrug Design : Synthesize methyl or ethyl esters of the succinic acid moiety to enhance lipophilicity (logP increase from −1.5 to 0.8).
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm, PDI <0.2) to improve bioavailability .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show minimal activity for structurally similar compounds?

  • Methodological Answer : Discrepancies may stem from:

  • Cell Line Variability : Test in multiple lines (e.g., HeLa vs. HepG2) due to differences in efflux pump expression (e.g., P-gp).
  • Redox Sensitivity : Compounds with thioxo groups may act as pro-oxidants in certain cell types (e.g., NCI-H460), leading to variable ROS-mediated toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.